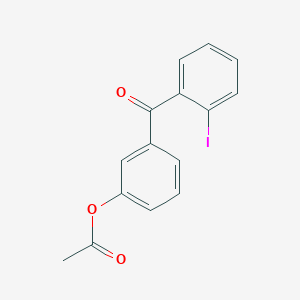

3-Acetoxy-2'-iodobenzophenone

説明

Overview of Halogenated Benzophenones in Modern Organic Chemistry

Halogenated benzophenones are benzophenone (B1666685) derivatives that contain one or more halogen atoms (F, Cl, Br, I) on their aromatic rings. These compounds are significant in various areas of modern organic chemistry.

Synthetic Intermediates: The carbon-halogen bond serves as a reactive handle for a multitude of chemical transformations. Halogenated benzophenones are key precursors in cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for constructing complex molecular architectures. nih.gov The presence of a halogen allows for the introduction of various other functional groups, making these compounds versatile building blocks. nih.govust.hk

Photochemistry: The benzophenone core is well-known for its photochemical properties, acting as a photoinitiator in polymerization processes and as a photophysical probe. mq.edu.auwikipedia.org Halogen substitution can modulate these properties, influencing the energy of the excited states and the efficiency of intersystem crossing. rsc.org This tuning is crucial for applications in materials science and photoredox catalysis. acs.org

Medicinal Chemistry: The benzophenone scaffold is found in numerous natural products and synthetic molecules with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. nih.govmq.edu.au Halogen atoms are often incorporated into drug candidates to enhance binding affinity, improve metabolic stability, or alter pharmacokinetic profiles. nih.gov

The synthesis of halogenated benzophenones is typically achieved through Friedel-Crafts acylation, where a halogenated benzene (B151609) or a halogenated benzoyl chloride is used. prepchem.comgoogle.com However, the synthesis of sterically hindered or polyhalogenated benzophenones can be challenging. mq.edu.au

Significance of Acetoxy-Substituted Aromatic Systems in Chemical Synthesis

The acetoxy group (–OCOCH₃) is an ester functionality that plays a crucial role in chemical synthesis when attached to an aromatic system.

Protecting Group: One of the primary uses of the acetoxy group is to protect a hydroxyl (–OH) group on a phenol (B47542). wikipedia.org By converting the reactive phenol to a less reactive acetoxy ester, other chemical transformations can be performed on the molecule without affecting the hydroxyl group. The acetyl protecting group can be readily removed later by hydrolysis under acidic or basic conditions. wikipedia.orgmsu.edu

Directing Group and Reactivity Modifier: The acetoxy group is an ortho-, para-directing group in electrophilic aromatic substitution, although it is less activating than the hydroxyl group it is derived from. msu.edu This attenuation of reactivity can be advantageous, allowing for more controlled and selective reactions on the aromatic ring. msu.edu

Precursor to Bioactive Molecules: Acetoxylated aromatic compounds are common intermediates in the synthesis of pharmaceuticals and natural products. researchgate.net The ability to introduce and remove the acetoxy group provides a strategic advantage in multi-step syntheses. organic-chemistry.org

The introduction of an acetoxy group is typically achieved by reacting a phenol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. wikipedia.org

Rationale for Researching 3-Acetoxy-2'-iodobenzophenone

The specific structure of this compound provides a clear rationale for its investigation. The compound combines three key chemical features onto one molecular scaffold: a photochemically active benzophenone core, a versatile iodo-substituent for cross-coupling reactions, and a synthetically useful acetoxy group.

The primary rationale for its study lies in its potential as a multifunctional synthetic intermediate. Researchers would be interested in this compound for the following reasons:

Orthogonal Reactivity: The iodo and acetoxy groups offer different types of reactivity. The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net The acetoxy group can be hydrolyzed to a phenol, which can then be used in etherification or other reactions. This "orthogonal" reactivity allows for the stepwise and selective functionalization of the molecule.

Precursor for Complex Heterocycles: The ortho-position of the iodine atom relative to the carbonyl bridge makes this compound a potential precursor for intramolecular cyclization reactions. researchgate.netresearchgate.net Such reactions could lead to the formation of complex polycyclic aromatic systems like fluorenones, which are of interest in materials science and medicinal chemistry. researchgate.net

Photophysical Probes: As a benzophenone derivative, it could be explored as a photophysical probe or a photo-cross-linking agent. mq.edu.au The heavy iodine atom can influence the photophysical properties through the heavy-atom effect, potentially enhancing intersystem crossing to the triplet state. The acetoxy group provides a site for further modification or linkage to other molecules.

Scope and Objectives of the Academic Research on the Chemical Compound

Academic research focused on this compound would likely encompass several key objectives, centered on its synthesis, characterization, and synthetic applications.

Synthesis and Characterization:

Objective 1: To develop an efficient and scalable synthesis of this compound. This would likely involve a multi-step process, potentially starting from simpler materials like 2-iodobenzoic acid or 3-hydroxybenzaldehyde. prepchem.comwikipedia.org

Objective 2: To fully characterize the compound using modern analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, mass spectrometry to verify the molecular weight, and infrared (IR) spectroscopy to identify the key functional groups (carbonyl and ester).

Exploration of Reactivity and Applications:

Objective 3: To investigate its utility in palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) using the iodo-substituent. This would demonstrate its value as a building block for more complex diaryl ketones. nih.govacs.org

Objective 4: To study the selective hydrolysis of the acetoxy group to yield the corresponding 3-hydroxy-2'-iodobenzophenone and explore the subsequent chemistry of the resulting phenol.

Objective 5: To attempt intramolecular cyclization reactions to synthesize novel heterocyclic compounds, such as substituted fluorenones, and to study the conditions required for these transformations. researchgate.netresearchgate.net

Objective 6: To investigate its photophysical properties, including its UV-Vis absorption and emission spectra, to evaluate its potential as a photoinitiator or photophysical probe. rsc.org

The following tables summarize the key properties of this compound and its related isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 890099-63-5 sigmaaldrich.com |

| Molecular Formula | C₁₅H₁₁IO₃ sigmaaldrich.com |

| Molecular Weight | 366.16 g/mol sigmaaldrich.com |

| IUPAC Name | [3-(2-iodobenzoyl)phenyl] acetate (B1210297) sigmaaldrich.com |

| InChI Key | MYZFCLFOAVAZML-UHFFFAOYSA-N sigmaaldrich.com |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Comparative Data of Acetoxy-iodobenzophenone Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 2-Acetoxy-3'-iodobenzophenone | 890099-25-9 | C₁₅H₁₁IO₃ | 366.15 |

| This compound | 890099-63-5 | C₁₅H₁₁IO₃ | 366.16 |

| 2-Acetoxy-4'-iodobenzophenone | 890099-28-2 | C₁₅H₁₁IO₃ | 366.15 |

| 4-Acetoxy-4'-iodobenzophenone | 890099-52-2 | C₁₅H₁₁IO₃ | 366.15 |

Data sourced from PubChem and other chemical suppliers. nih.govcymitquimica.comcymitquimica.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[3-(2-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZFCLFOAVAZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641635 | |

| Record name | 3-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-63-5 | |

| Record name | 3-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetoxy 2 Iodobenzophenone

Retrosynthetic Analysis of the 3-Acetoxy-2'-iodobenzophenone Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.inscitepress.orgslideshare.neticj-e.org For this compound, the analysis begins with the most chemically labile bonds.

Two primary disconnections are considered:

C-O Ester Bond Disconnection: The acetoxy group is recognized as an ester, which can be readily formed from a corresponding phenol (B47542). A functional group interconversion (FGI) retrosynthetically transforms the acetoxy group back to a hydroxyl group, identifying 3-hydroxy-2'-iodobenzophenone as the immediate key precursor. This is a common and reliable transformation. ias.ac.in

Aryl-Carbonyl C-C Bond Disconnection: The central ketone linkage of the benzophenone (B1666685) core can be disconnected in two ways, corresponding to the reverse of a Friedel-Crafts acylation reaction. scitepress.org

Disconnection A: Cleavage of the bond between the carbonyl carbon and the 3-hydroxyphenyl ring leads to two synthons: a (3-hydroxyphenyl) cation and a (2-iodobenzoyl) anion. The corresponding synthetic equivalents would be a 3-substituted phenol derivative (like 3-methoxyphenol, to protect the hydroxyl group) and 2-iodobenzoyl chloride .

Disconnection B: Cleavage of the bond between the carbonyl carbon and the 2-iodophenyl ring suggests a (2-iodophenyl) anion and a (3-hydroxybenzoyl) cation as synthons. The synthetic equivalents would be 2-iodo-organometallic reagent (like 2-iodophenyllithium or a 2-iodophenylboronic acid) and a 3-hydroxybenzoyl chloride derivative.

This analysis reveals that the synthesis hinges on the effective formation of the 3-hydroxy-2'-iodobenzophenone intermediate, followed by a straightforward acetylation.

| Retrosynthetic Step | Precursor Molecule(s) | Forward Reaction |

| Functional Group Interconversion (FGI) | 3-Hydroxy-2'-iodobenzophenone | Acetylation |

| C-C Bond Disconnection (A) | 3-Anisole and 2-Iodobenzoyl chloride | Friedel-Crafts Acylation |

| C-C Bond Disconnection (B) | 2-Iodophenylboronic acid and 3-Hydroxybenzoic acid derivative | Suzuki Coupling |

Classical and Modern Approaches for the Synthesis of Iodobenzophenones

The construction of the 2'-iodobenzophenone scaffold is the central challenge. Several strategies can be envisioned, each with distinct advantages and limitations.

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. However, applying this strategy to synthesize 2'-iodobenzophenone is not straightforward. Directing the iodination to the 2'-position would require a directing group on that specific ring. The benzoyl substituent itself is a deactivating group, making ortho-lithiation on the second ring challenging. While methods exist for the ortho-iodination of benzoic acids and benzaldehydes, these rely on the directing ability of the carboxyl or aldehyde group, which is not directly applicable here. researchgate.netresearchgate.netgoogle.com Therefore, this approach is less synthetically viable for this specific target compared to convergent methods like cross-coupling or Friedel-Crafts reactions.

Direct electrophilic iodination of a pre-formed 3-hydroxybenzophenone scaffold is unlikely to be a successful strategy. The hydroxyl group is a strong ortho-, para-director, meaning iodination would preferentially occur on the 3-hydroxyphenyl ring at positions 2, 4, or 6, rather than the desired 2'-position on the other ring. Furthermore, achieving mono-iodination at the sterically hindered 2'-position on an unsubstituted phenyl ring via direct halogenation is notoriously difficult due to low reactivity and lack of regioselectivity. organic-chemistry.org

Convergent strategies, where the two substituted rings are joined, represent the most plausible routes to the 3-hydroxy-2'-iodobenzophenone core.

Friedel-Crafts Acylation: This classical method is a cornerstone of benzophenone synthesis. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The most logical approach involves the reaction of 2-iodobenzoyl chloride with a nucleophilic aromatic ring, such as anisole (3-methoxyphenol), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy group serves as a protecting group for the phenol and activates the ring for electrophilic substitution, directing the acylation primarily to the para-position (relative to the methoxy group), which corresponds to the desired substitution pattern. A subsequent demethylation step would yield 3-hydroxy-2'-iodobenzophenone.

| Friedel-Crafts Acylation Route | |

| Reactant 1 | 2-Iodobenzoyl chloride |

| Reactant 2 | Anisole |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Intermediate Product | 3-Methoxy-2'-iodobenzophenone |

| Final Step | Demethylation (e.g., with BBr₃) |

Suzuki-Miyaura Cross-Coupling: This modern palladium-catalyzed reaction offers a mild and highly versatile method for forming carbon-carbon bonds. libretexts.orgbeilstein-journals.orgnih.govnih.govresearchgate.net A feasible strategy would involve the coupling of 2-iodophenylboronic acid with a derivative of 3-bromobenzoic acid. The resulting biphenyl carboxylic acid could then be converted into the target benzophenone. Alternatively, a more direct approach could involve the coupling of an arylboronic acid with an acyl chloride. researchgate.net This method is particularly advantageous due to its tolerance of a wide range of functional groups.

| Suzuki Coupling Route | |

| Reactant 1 | 2-Iodophenylboronic acid |

| Reactant 2 | 3-Bromo- (or 3-iodo-) benzoic acid derivative |

| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base |

| Key Intermediate | 2'-(Iodo)-[1,1'-biphenyl]-3-carboxylic acid derivative |

| Subsequent Steps | Conversion of carboxylic acid to benzophenone |

Introduction of the Acetoxy Moiety

The final step in the synthesis is the conversion of the phenolic hydroxyl group into an acetoxy group.

The acetylation of 3-hydroxy-2'-iodobenzophenone is a standard esterification. This transformation is typically achieved with high efficiency using common acetylating agents. nih.gov The most common laboratory method involves reacting the phenol with acetic anhydride (B1165640) . nih.govbeilstein-journals.org The reaction is often catalyzed by a base, such as pyridine, which also serves as the solvent, or by the addition of a catalytic amount of an acid. nih.govbeilstein-journals.org The reaction proceeds by nucleophilic attack of the phenolic oxygen on the carbonyl carbon of acetic anhydride.

| Acetylation Reaction Details | |

| Substrate | 3-Hydroxy-2'-iodobenzophenone |

| Reagent | Acetic Anhydride (Ac₂O) |

| Catalyst/Solvent | Pyridine or an acid catalyst |

| Product | This compound |

This final step is generally high-yielding and provides a straightforward route to the desired target molecule from its phenolic precursor.

Transesterification Approaches

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is often catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, a transesterification approach could be employed if a related ester, such as a methyl or ethyl ester of 3-hydroxy-2'-iodobenzophenone, is available as a starting material.

The reaction would involve treating the starting ester with an excess of a suitable acetylating agent, such as vinyl acetate (B1210297) or isopropenyl acetate, in the presence of a catalyst. The equilibrium of the reaction can be shifted towards the product by using a large excess of the acetylating agent or by removing the byproduct (e.g., acetaldehyde or acetone) as it is formed. wikipedia.org

The mechanism of transesterification can proceed via two main pathways, depending on the catalyst used. masterorganicchemistry.comyoutube.com

Base-catalyzed transesterification: In this mechanism, a base, such as an alkoxide, removes a proton from the alcohol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the original alkoxy group yields the new ester. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, the original alkoxy group is eliminated as an alcohol, and the new ester is formed. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, a potential transesterification reaction is depicted below:

3-Hydroxy-2'-iodobenzophenone + Vinyl Acetate ⇌ this compound + Acetaldehyde

Optimization of Synthetic Pathways for this compound Yield and Purity

The optimization of synthetic pathways is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be fine-tuned.

Catalyst Screening and Ligand Optimization

The choice of catalyst is paramount in many organic reactions, including those that could be used to synthesize this compound. For instance, in a potential Friedel-Crafts acylation step, a variety of Lewis acids could be screened to identify the most effective one. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). asianpubs.orgstudymind.co.uk The catalytic activity can be influenced by the nature of the catalyst, its concentration, and the presence of any co-catalysts or ligands.

In the context of a transesterification reaction, both acid and base catalysts can be employed. A screening of various catalysts, such as p-toluenesulfonic acid, sulfuric acid, sodium methoxide, or potassium carbonate, could be performed to determine the optimal catalyst for the specific substrates involved. Furthermore, enzymatic catalysts, such as lipases, have gained attention as they often provide high selectivity under mild reaction conditions. wikipedia.org

The following table provides hypothetical data from a catalyst screening for a transesterification reaction to produce this compound.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |

| p-Toluenesulfonic acid | 5 | 12 | 85 | 78 |

| Sulfuric acid | 5 | 10 | 90 | 82 |

| Sodium methoxide | 10 | 6 | 95 | 88 |

| Potassium carbonate | 10 | 8 | 92 | 85 |

| Lipase | 1 (w/w%) | 24 | 98 | 95 |

This is a hypothetical data table for illustrative purposes.

Ligand optimization is particularly relevant in transition-metal-catalyzed reactions. For instance, if a palladium-catalyzed cross-coupling reaction were used to form one of the C-C bonds in the benzophenone core, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand could significantly impact the reaction's efficiency and selectivity.

Solvent Effects and Reaction Condition Tuning

The choice of solvent can have a profound effect on the rate, yield, and selectivity of a chemical reaction. stackexchange.com Solvents can influence the solubility of reactants, the stability of intermediates, and the transition state energies. For a reaction like the Friedel-Crafts acylation, the polarity of the solvent can be a critical factor. Non-polar solvents such as carbon disulfide or dichloromethane are often used, while polar solvents like nitrobenzene can sometimes alter the regioselectivity of the reaction. stackexchange.com

In addition to the solvent, other reaction conditions such as temperature, reaction time, and reactant concentration can be optimized. For example, increasing the temperature may increase the reaction rate but could also lead to the formation of side products. Therefore, a careful optimization of the temperature profile is necessary.

The following interactive table illustrates the hypothetical effect of solvent and temperature on the yield of this compound in a Friedel-Crafts acylation reaction.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dichloromethane | 0 | 6 | 65 |

| Dichloromethane | 25 | 4 | 75 |

| Nitrobenzene | 25 | 4 | 70 |

| Nitrobenzene | 50 | 2 | 60 |

| Carbon disulfide | 0 | 8 | 72 |

This is a hypothetical data table for illustrative purposes.

Green Chemistry Principles in this compound Synthesis

Green chemistry, also known as sustainable chemistry, is a philosophy of chemical research and engineering that encourages the design of products and processes that minimize the use and generation of hazardous substances. hilarispublisher.comresearchgate.net The application of green chemistry principles to the synthesis of this compound can lead to more environmentally friendly and economically viable processes.

Key principles of green chemistry that could be applied include:

Prevention of Waste: Designing synthetic routes that produce minimal waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing greener solvents such as water, ethanol, or supercritical CO₂, or conducting reactions under solvent-free conditions. hilarispublisher.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. asianpubs.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

For the synthesis of this compound, a greener approach might involve:

Replacing hazardous solvents like dichloromethane or nitrobenzene with more benign alternatives. For example, some acylation reactions can be carried out in ionic liquids or deep eutectic solvents.

Utilizing a solid acid catalyst for a Friedel-Crafts acylation, which can be easily recovered and reused, reducing waste.

Employing an enzymatic transesterification method, which operates under mild conditions and often exhibits high selectivity, reducing the need for protecting groups and minimizing byproducts.

The following table compares a hypothetical traditional synthesis with a greener alternative for one of the key steps in the synthesis of this compound.

| Parameter | Traditional Method (Friedel-Crafts) | Greener Alternative (Enzymatic Acylation) |

| Catalyst | Stoichiometric AlCl₃ | Catalytic Lipase |

| Solvent | Dichloromethane | Solvent-free or Ethyl Acetate |

| Temperature | 0-25 °C | 30-50 °C |

| Waste | Aluminum salts, chlorinated solvent | Minimal, biodegradable |

| Atom Economy | Moderate | High |

This is a hypothetical data table for illustrative purposes.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.

Chemical Reactivity and Mechanistic Pathways of 3 Acetoxy 2 Iodobenzophenone

Reactivity Governed by the Aryl Iodide Functionality

The presence of an iodine atom on one of the phenyl rings makes 3-Acetoxy-2'-iodobenzophenone an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, which is the key initiating step in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The aryl iodide in this compound is highly reactive in these processes. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. For a substrate like this compound, this would typically be performed using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). researchgate.netsemanticscholar.orgnih.gov The reaction is highly versatile for creating biaryl structures.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. It is characteristically co-catalyzed by palladium and a copper(I) salt (typically CuI) in the presence of an amine base like triethylamine. wikipedia.orgorganic-chemistry.orglibretexts.orgscirp.org This method is a powerful tool for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This process forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. nih.govwikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often sterically hindered), and a base. This reaction has largely replaced harsher traditional methods for synthesizing aryl amines.

The table below summarizes typical conditions for these palladium-catalyzed reactions based on established methodologies for aryl iodides.

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Diisopropylamine | THF or DMF |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane |

Additionally, the 2'-iodo-benzophenone structure is a key precursor for intramolecular cyclization reactions to form fused ring systems, such as 3-acyl isoindolin-1-ones, under palladium catalysis. organic-chemistry.org

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the oldest methods for forming carbon-heteroatom bonds with aryl halides. rsc.org While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more efficient protocols.

The Ullmann condensation involves the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric or catalytic amount of copper. The reaction typically requires high temperatures and a polar aprotic solvent. organic-chemistry.org For this compound, this would involve coupling with a nucleophile at the C-I bond. For instance, reaction with a phenol (B47542) (O-arylation) or an amine (N-arylation) would yield diaryl ethers or diaryl amines, respectively. The use of ligands such as N,N-dimethylglycine or phenanthroline can significantly accelerate the reaction and allow for lower temperatures. organic-chemistry.orgnih.gov

| Nucleophile | Copper Source | Ligand (Optional) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenol (C-O coupling) | CuI or CuO-NPs | N,N-Dimethylglycine | Cs₂CO₃ or K₃PO₄ | DMF or Dioxane | 90-150 |

| Amine (C-N coupling) | CuI | 1,10-Phenanthroline | K₂CO₃ or K₃PO₄ | Pyridine or DMF | 100-180 |

Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

This reaction is highly dependent on the electronic nature of the aromatic ring. It is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In this compound, the benzoyl group attached to the iodinated ring acts as an EWG. Its position ortho to the iodine atom can activate the ring toward nucleophilic attack, although less potently than a nitro group. The reaction would involve the attack of a potent nucleophile (e.g., an alkoxide or an amide) at the carbon bearing the iodine, followed by the expulsion of the iodide ion to restore aromaticity.

Reactivity of the Acetoxy Functional Group

The acetoxy group (-OAc) is an ester functionality that can undergo characteristic reactions, primarily involving nucleophilic acyl substitution at the ester carbonyl.

Hydrolysis Reactions of the Acetoxy Moiety

The acetoxy group can be hydrolyzed to a hydroxyl group (phenol) under either acidic or basic conditions. This reaction is often employed to deprotect a phenolic hydroxyl group that was masked as an acetate (B1210297) ester during a synthetic sequence.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester carbonyl. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses to expel the phenoxide as a leaving group, forming acetic acid. The phenoxide, being basic, is then protonated during an acidic workup to yield the final phenol. youtube.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The ester carbonyl is first protonated by a strong acid (e.g., HCl or H₂SO₄), which activates it toward nucleophilic attack by water. youtube.com A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of acetic acid is eliminated, yielding the phenol.

Transacetylation and Related Ester Transformations

Transacetylation, a form of transesterification, involves the conversion of the acetate ester into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. rsc.orgorganic-chemistry.org For this compound, reacting it with an alcohol (R-OH) under catalytic conditions would lead to the formation of a new ester and acetic acid. Enol acetates, such as vinyl acetate, are often used as acyl donors in organocatalytic transesterification of phenols due to the favorable thermodynamics of the reaction. rsc.orgresearchgate.net This reactivity allows for the modification of the ester group without affecting the aryl iodide, provided the conditions are chosen carefully.

Role of the Acetoxy Group as a Protecting Group and its Cleavage

In multistep organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. The acetoxy group (Ac), an ester, serves as a common and effective protecting group for hydroxyl groups. In the context of this compound, the acetoxy group protects a phenolic hydroxyl group. This protection is crucial during synthetic steps where the hydroxyl group's acidic proton or its nucleophilicity could lead to undesirable side reactions.

The stability of the acetyl protecting group is a key consideration. It is robust enough to withstand a variety of reaction conditions, yet it can be removed, or "cleaved," under specific and typically mild conditions. The primary method for the cleavage of an acetoxy group is through hydrolysis, which can be catalyzed by either an acid or a base. wikipedia.org

Base-Catalyzed Cleavage (Saponification): This is the most common method for removing acetyl groups. The ester is treated with an aqueous base, such as sodium hydroxide or potassium carbonate, often in a protic solvent like methanol (B129727) or ethanol. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the phenoxide ion, which is then protonated upon workup to yield the free phenol.

Acid-Catalyzed Cleavage: Alternatively, the acetoxy group can be removed under acidic conditions. This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While effective, this method is sometimes less preferred if other acid-sensitive functional groups are present in the molecule.

| Cleavage Method | Typical Reagents | General Conditions |

| Base-Catalyzed | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Ammonia (NH₃), Methylamine | Aqueous or alcoholic solutions, room temperature or gentle heating |

| Acid-Catalyzed | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Aqueous acid, often with a co-solvent |

Photochemical Reactivity of the Benzophenone (B1666685) Chromophore

The benzophenone moiety in this compound is a potent chromophore, meaning it absorbs light, particularly in the UV region. This absorption of energy initiates a cascade of photochemical and photophysical processes that define its reactivity.

Singlet and Triplet State Chemistry

Upon absorption of a photon, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). edinst.com This initial excitation involves the promotion of an electron from a non-bonding orbital (n) on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group, resulting in an (n, π*) excited state. edinst.com

The singlet state (S₁) is characterized by having paired electron spins and is relatively short-lived. brainly.com However, benzophenone is renowned for its highly efficient intersystem crossing (ISC), a process where the spin of the excited electron flips, converting the molecule from the S₁ state to a triplet state (T₁). edinst.comwikipedia.org This transition is remarkably efficient, with a quantum yield approaching 100%. wikipedia.org

The triplet state has two unpaired electrons with parallel spins. edinst.com Compared to the singlet state, the T₁ state is lower in energy and has a significantly longer lifetime because the transition back to the singlet ground state is spin-forbidden. edinst.combrainly.com This long lifetime allows the triplet state to participate in various chemical reactions that the short-lived singlet state cannot.

| Electronic State | Spin Configuration | Relative Energy | Typical Lifetime | Key Characteristic |

| Ground State (S₀) | Paired | Lowest | Stable | - |

| Singlet State (S₁) | Paired (opposite spin) | Higher than T₁ | Short (nanoseconds) | Initially formed upon photoexcitation |

| Triplet State (T₁) | Unpaired (parallel spin) | Lower than S₁ | Long (microseconds to milliseconds) | Highly reactive, responsible for most of benzophenone's photochemistry |

Intramolecular Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule, initiated by light. youtube.com In this compound, this process can occur intramolecularly. The excited benzophenone triplet state is a powerful oxidizing agent, capable of accepting an electron.

The presence of the iodine atom at the 2'-position introduces a potential electron donor site within the molecule. Upon excitation of the benzophenone chromophore to its triplet state, an electron can be transferred from the iodine atom to the electron-deficient carbonyl group. This process would result in the formation of a charge-separated species, specifically a radical anion on the benzophenone moiety and a radical cation centered on the iodine atom.

The feasibility of this intramolecular PET is governed by the thermodynamics of the process, which can be estimated using the Rehm-Weller equation. nih.gov The driving force depends on the excitation energy of the chromophore and the oxidation potential of the electron donor (the iodo-phenyl group) and the reduction potential of the electron acceptor (the excited benzophenone moiety). Such charge-transfer states can be intermediates in subsequent chemical reactions, such as bond cleavage.

Nonadiabatic Dynamics and Internal Conversion Phenomena in Iodobenzophenones

The transitions between electronic states (S₁, T₁, S₀) are not always simple, radiative processes. They often involve nonadiabatic dynamics, where the molecule passes through geometries where different potential energy surfaces approach or intersect, leading to rapid, radiationless transitions. barbatti.org

Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from a higher excited singlet state S₂ to S₁). For benzophenone, IC from higher singlet states to the S₁ state is extremely fast, occurring on the femtosecond timescale. nih.gov This ensures that subsequent photochemistry originates almost exclusively from the lowest excited singlet (S₁) and triplet (T₁) states. nih.govaip.org

Intersystem Crossing (ISC) and the Heavy-Atom Effect: The transition from the S₁ state to the T₁ state is an example of intersystem crossing, a nonadiabatic process between states of different spin multiplicity. In this compound, the presence of the iodine atom is critically important. Iodine is a "heavy atom," and its presence significantly enhances the rate of intersystem crossing through a phenomenon known as the heavy-atom effect. This effect arises from increased spin-orbit coupling, which facilitates the formally spin-forbidden singlet-to-triplet transition. Therefore, in iodobenzophenones, the already efficient ISC of the parent benzophenone is expected to be even faster, leading to a very rapid population of the reactive triplet state. This enhanced ISC can also influence the quenching of the triplet state, potentially shortening its lifetime compared to unsubstituted benzophenone. nih.gov

Reactivity at the Ketone Carbonyl Group

The ground-state chemistry of this compound is dominated by the reactivity of its ketone carbonyl group. The carbonyl carbon is sp² hybridized and possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it an electrophilic center.

Nucleophilic Addition Reactions

The most characteristic reaction of the benzophenone carbonyl group is nucleophilic addition. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields a tertiary alcohol. youtube.com

A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) serves as the nucleophile. The reaction of this compound with a Grignard reagent would lead to the formation of a tertiary alcohol. youtube.com

However, the reactivity of the carbonyl group in benzophenone derivatives is sterically hindered by the two bulky aromatic rings. youtube.com This steric hindrance makes benzophenones less reactive towards nucleophiles than, for example, acetophenone (B1666503) or acetone. quora.com The substituents on the phenyl rings of this compound can further modulate this reactivity through steric and electronic effects. The ortho-iodo group, in particular, adds significant steric bulk near the reaction center, which may slow the rate of nucleophilic attack compared to unsubstituted benzophenone.

| Nucleophile Type | Example Reagent | Product Type |

| Organometallic | Grignard Reagents (e.g., CH₃MgBr) | Tertiary Alcohol |

| Hydrides | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol (Diphenylmethanol derivative) |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

Reduction and Oxidation Processes of this compound

The chemical reactivity of this compound is principally governed by its three key functional groups: the ketone carbonyl, the acetoxy substituent, and the iodo group on the phenyl ring. These sites dictate the molecule's behavior under reductive and oxidative conditions, allowing for a range of chemical transformations.

Reduction Processes

The reduction of this compound primarily targets the ketone functionality, with the potential for concurrent or selective reduction of the iodo and acetoxy groups depending on the reagents and reaction conditions employed.

Selective Ketone Reduction

The most common reduction pathway involves the conversion of the benzophenone's carbonyl group to a secondary alcohol, yielding 3-acetoxy-2'-iodobenzhydrol. This transformation can be efficiently achieved using mild hydride-donating reagents.

Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a chemoselective reducing agent that readily reduces ketones to alcohols. researchgate.netrsc.org In a typical procedure, this compound would be dissolved in a protic solvent like methanol or ethanol, and NaBH₄ is added, often at reduced temperatures to control the reaction rate. sci-hub.seyoutube.com The borohydride anion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation by the solvent yields the corresponding secondary alcohol, 3-acetoxy-2'-iodobenzhydrol. researchgate.netrsc.org The acetoxy and iodo groups are generally stable under these mild conditions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. For the selective reduction of the ketone to the alcohol, specific catalysts and conditions are crucial to avoid unwanted side reactions. Ruthenium-based catalysts, for example, have been shown to be highly effective for the hydrogenation of substituted benzophenones to their corresponding benzhydrols with high yields, leaving halogen substituents intact. cmu.edu

Potential Side Reactions in Reduction

More vigorous reducing conditions can lead to the reduction of the other functional groups.

Dehalogenation: Catalytic hydrogenation, particularly with catalysts like palladium on carbon (Pd/C) under forcing conditions (high pressure and temperature), can lead to the reductive cleavage of the carbon-iodine bond (dehalogenation) to yield 3-acetoxybenzophenone. mdpi.com The C-I bond is the most susceptible to cleavage among the carbon-halogen bonds under these conditions. mdpi.com

Acetoxy Group Cleavage: While generally stable to mild hydride reagents, the acetoxy group can be cleaved under more potent reducing conditions, such as with lithium aluminum hydride (LiAlH₄), or during prolonged catalytic hydrogenation, to yield the corresponding phenol.

The selectivity of the reduction can be summarized in the following table:

| Reagent/Catalyst | Target Group | Primary Product | Potential Byproducts |

| Sodium Borohydride (NaBH₄) | Ketone | 3-Acetoxy-2'-iodobenzhydrol | - |

| H₂/RuCl₂(phosphine)₂(diamine) | Ketone | 3-Acetoxy-2'-iodobenzhydrol | - |

| H₂/Pd-C (mild conditions) | Ketone | 3-Acetoxy-2'-iodobenzhydrol | 3-Acetoxybenzophenone |

| H₂/Pd-C (forcing conditions) | Ketone, Iodo | 3-Acetoxybenzhydrol | 3-Hydroxybenzhydrol |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone, Acetoxy | 3-(1-hydroxy-1-(2-iodophenyl)methyl)phenol | - |

Mechanistic Pathway of Sodium Borohydride Reduction

The reduction of the ketone by sodium borohydride proceeds via a nucleophilic addition mechanism.

Nucleophilic Attack: The reaction commences with the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of this compound.

Alkoxide Formation: This attack results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol or ethanol) to yield the final product, 3-acetoxy-2'-iodobenzhydrol, and a methoxyborohydride species.

Oxidation Processes

The oxidation of this compound primarily involves the ketone functional group, leading to an interesting molecular rearrangement.

Baeyer-Villiger Oxidation

The most significant oxidation reaction for benzophenones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org This reaction is highly regioselective, with the migratory aptitude of the substituents on the ketone determining the structure of the resulting ester. adichemistry.comchemzipper.com

The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wikipedia.orgchemzipper.com For substituted aryl groups, electron-donating groups enhance the migratory aptitude, while electron-withdrawing groups decrease it. adichemistry.com

In the case of this compound, the two potential migrating groups are the 3-acetoxyphenyl group and the 2-iodophenyl group.

The acetoxy group at the meta position of one phenyl ring is an electron-withdrawing group by induction, which deactivates this ring and reduces its migratory aptitude.

The iodo group at the ortho position of the other phenyl ring is also electron-withdrawing, which similarly decreases the migratory tendency of this ring.

Given that both substituents are deactivating, the relative migratory aptitude can be subtle. However, the position of the substituent also plays a role. Without direct experimental data for this specific molecule, predicting the major product with certainty is challenging. However, based on the general principles of migratory aptitude, the less deactivated ring would be expected to migrate preferentially.

If the 3-acetoxyphenyl group migrates, the product would be 2-iodophenyl 3-acetoxybenzoate. Conversely, if the 2-iodophenyl group migrates, the product would be 3-acetoxyphenyl 2-iodobenzoate.

Mechanistic Pathway of Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation proceeds through a well-established mechanism:

Protonation: The peroxyacid first protonates the carbonyl oxygen of the benzophenone, activating the carbonyl carbon towards nucleophilic attack.

Nucleophilic Addition: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate.

Rearrangement: In a concerted step, one of the aryl groups migrates from the carbon to the adjacent oxygen of the peroxide linkage, with the simultaneous cleavage of the weak O-O bond and departure of a carboxylate anion. This is the rate-determining step of the reaction. wikipedia.org

Deprotonation: The resulting protonated ester is then deprotonated to yield the final ester product.

The expected products of the Baeyer-Villiger oxidation are detailed in the table below:

| Oxidizing Agent | Potential Migrating Groups | Predicted Products |

| m-CPBA | 3-Acetoxyphenyl, 2-Iodophenyl | 2-Iodophenyl 3-acetoxybenzoate and/or 3-Acetoxyphenyl 2-iodobenzoate |

Advanced Spectroscopic and Structural Elucidation of 3 Acetoxy 2 Iodobenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei to reveal the chemical environment of individual atoms within a molecule. For 3-Acetoxy-2'-iodobenzophenone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete map of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aliphatic acetoxy protons and the eight aromatic protons distributed across two substituted benzene (B151609) rings. The electron-withdrawing nature of the carbonyl group, the iodine atom, and the acetoxy group influences the chemical shifts of the aromatic protons, causing them to appear in the characteristic downfield region of approximately 7.0-8.0 ppm. libretexts.orgmnstate.edu

The single aliphatic signal is a sharp singlet observed at approximately 2.3 ppm, integrating to three protons, which is characteristic of the methyl protons of an acetoxy group. thermofisher.com The aromatic region is more complex due to spin-spin coupling between adjacent protons. The iodinated ring typically shows four protons with complex splitting patterns, influenced by the ortho-iodine substituent. Similarly, the acetoxy-substituted ring displays four protons whose chemical shifts are dictated by the meta-acetoxy and the carbonyl substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H (Acetoxy) | ~2.3 | Singlet | 3H | Aliphatic methyl group of the acetate (B1210297). |

| H (Aromatic) | ~7.1 - 7.9 | Multiplet | 8H | Protons on the two substituted benzene rings. |

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, fifteen distinct carbon signals are expected, as there are no elements of symmetry in the molecule.

The carbonyl carbon of the ketone is the most deshielded, appearing significantly downfield around 195 ppm. oregonstate.edu The carbonyl carbon of the ester group is found at approximately 169 ppm. The aliphatic methyl carbon of the acetoxy group gives a signal in the upfield region, around 21 ppm. The twelve aromatic carbons resonate in the range of 120-140 ppm. compoundchem.com The carbon atom directly bonded to the iodine (C-2') is significantly shielded due to the "heavy atom effect" and would appear further upfield than might otherwise be expected, typically around 95-100 ppm. The chemical shifts of the other aromatic carbons are perturbed by the inductive and resonance effects of the substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ketone) | ~195 | Deshielded due to electronegative oxygen and conjugation. oregonstate.edu |

| C=O (Ester) | ~169 | Carbonyl of the acetoxy group. |

| Aromatic C-O | ~151 | Carbon attached to the acetoxy group. |

| Aromatic C-I | ~98 | Shielded due to the heavy atom effect of iodine. |

| Aromatic C-H / C-C | ~120-140 | Twelve carbons comprising the two benzene rings. |

| CH₃ (Acetoxy) | ~21 | Aliphatic methyl carbon. |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons on each ring, allowing for the assignment of protons within each spin system. No cross-peaks would be seen for the isolated acetoxy methyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would show a correlation between the signal at ~2.3 ppm and the carbon signal at ~21 ppm, confirming the CH₃ group. It would also definitively link each aromatic proton signal to its corresponding aromatic carbon signal in the 120-140 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity. Key correlations would include:

A correlation from the acetoxy methyl protons (~2.3 ppm) to the ester carbonyl carbon (~169 ppm), confirming the acetate fragment.

Correlations from the protons ortho to the ketone on both rings to the ketone carbonyl carbon (~195 ppm), which unambiguously connects the two aromatic rings through the ketone bridge.

Correlations from aromatic protons to neighboring carbons, helping to distinguish between isomers.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. rsc.org The molecular formula for this compound is C₁₅H₁₁IO₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹²⁷I = 126.904473), the calculated monoisotopic mass can be determined with high precision. missouri.edu

Data Table: HRMS Data for C₁₅H₁₁IO₃

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁IO₃ |

| Calculated Exact Mass | 377.9753 |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ | 378.9826 |

| Observed Ion [M+Na]⁺ | 400.9645 |

Experimental measurement of the molecular ion in an HRMS experiment that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions (product ions) provides valuable structural information. nih.govchemicalbook.com

For this compound, key fragmentation pathways would include:

Loss of ketene (B1206846) (CH₂=C=O): A common fragmentation for acetoxy-substituted aromatic compounds is the neutral loss of 42 Da (C₂H₂O) from the molecular ion, leading to a fragment corresponding to the hydroxylated iodobenzophenone.

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl is a characteristic fragmentation of benzophenones. nih.govresearchgate.net This would result in the formation of the benzoyl cation (m/z 105) and the iodobenzoyl cation (m/z 231).

Loss of Acetyl Radical: Cleavage of the ester bond can lead to the loss of the acetyl group (•COCH₃, 43 Da).

These fragmentation patterns provide a "fingerprint" that helps to confirm the identity and structure of the compound by piecing together its constituent parts. whitman.eduyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a profound insight into the molecular structure of this compound by probing the vibrational modes of its specific functional groups. The spectrum is anticipated to be a composite of the characteristic vibrations of the benzophenone (B1666685) core, the acetoxy substituent, and the aryl iodide moiety.

The vibrational spectrum of this compound can be dissected into contributions from its three primary components. The benzophenone core is characterized by a strong carbonyl (C=O) stretching vibration, which is typically observed in the 1650-1670 cm⁻¹ region in both IR and Raman spectra. researchgate.netnih.gov This band is often intense due to the large change in dipole moment during the vibration. Additionally, characteristic aromatic C=C stretching vibrations from the two phenyl rings are expected in the 1400-1600 cm⁻¹ range.

The acetoxy group introduces several distinct vibrational modes. The most prominent is the ester carbonyl (C=O) stretch, which is expected to appear at a higher frequency than the ketone carbonyl, typically in the range of 1760-1775 cm⁻¹. This is due to the electron-withdrawing nature of the adjacent oxygen atom. Furthermore, two distinct C-O stretching vibrations are anticipated: an asymmetric stretch (Ar-O) around 1200-1250 cm⁻¹ and a symmetric stretch (O-C=O) near 1000-1100 cm⁻¹.

The aryl iodide moiety is characterized by a C-I stretching vibration. Due to the high mass of the iodine atom, this mode occurs at a low frequency, typically appearing in the far-infrared or fingerprint region of the spectrum, usually below 600 cm⁻¹. The identification of this band can confirm the presence of the iodo-substituent. Aromatic C-H stretching vibrations from both substituted phenyl rings are expected to appear above 3000 cm⁻¹.

The following table summarizes the anticipated characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | Aryl Rings | 3000 - 3100 | Medium to Weak |

| Ester C=O Stretch | Acetoxy | 1760 - 1775 | Strong |

| Ketone C=O Stretch | Benzophenone | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | Aryl Rings | 1400 - 1600 | Medium to Strong |

| Asymmetric Ar-O-C Stretch | Acetoxy | 1200 - 1250 | Strong |

| Symmetric O-C=O Stretch | Acetoxy | 1000 - 1100 | Medium |

| C-I Stretch | Aryl Iodide | 500 - 600 | Medium to Weak |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The photophysical properties of this compound are governed by the electronic transitions within its extended π-system, which are significantly influenced by the nature and position of the substituents.

The electronic absorption spectrum of the parent benzophenone molecule in non-polar solvents typically displays two main absorption bands in the UV region. researchgate.net The first is a weaker, longer-wavelength band between 330-360 nm, which is assigned to the spin-forbidden n→π* (singlet to triplet) transition of the carbonyl group's non-bonding electrons to the anti-bonding π* orbital. The second is a much stronger band appearing around 250-260 nm, attributed to the spin-allowed π→π* transition within the aromatic system. researchgate.net For this compound, these fundamental transitions are expected to be present but modulated by the substituents.

| Transition | Orbital Promotion | Typical Wavelength (Benzophenone) | Characteristics |

| n → π | n → π | ~330-360 nm | Weak, forbidden transition; sensitive to solvent polarity |

| π → π | π → π | ~250-260 nm | Strong, allowed transition |

The acetoxy and iodine substituents are expected to significantly alter the photophysical profile of the benzophenone core.

The 3-acetoxy group, through the lone pair of electrons on its oxygen atom, can donate electron density to the aromatic ring. This auxochromic effect typically leads to a bathochromic (red) shift in the π→π* absorption band, moving it to a longer wavelength and increasing its intensity.

The 2'-iodo substituent is anticipated to have a profound impact, primarily due to the "heavy-atom effect." The presence of the heavy iodine atom enhances spin-orbit coupling. acs.org This phenomenon facilitates intersystem crossing (ISC), the non-radiative transition between electronic states of different spin multiplicity (e.g., from the first excited singlet state, S₁, to the first excited triplet state, T₁). Consequently, for this compound, the rate of ISC is expected to be significantly increased. This would likely lead to a very low fluorescence quantum yield, as the excited singlet state would rapidly convert to the triplet state. The primary emission pathway would therefore be phosphorescence, a slow radiative decay from the T₁ state back to the ground state (S₀). The heavy-atom effect can also slightly red-shift the absorption bands.

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be reliably predicted based on extensive studies of other substituted benzophenones. acs.orgnih.govresearchgate.net A key structural feature of the benzophenone framework is the non-planar conformation of the two phenyl rings. Steric hindrance between the ortho-hydrogens on the two rings prevents them from being coplanar.

In the solid state, benzophenone and its derivatives typically exhibit a significant dihedral (twist) angle between the planes of the two aromatic rings, with values commonly ranging from 45° to 65°. nih.goviucr.orgmdpi.com For this compound, the presence of the bulky iodine atom at the 2'-position is expected to be the dominant factor in determining this angle. The steric repulsion between the iodine atom and the carbonyl oxygen, as well as the other phenyl ring, would likely enforce a large dihedral angle, possibly in the upper end of the typical range or even greater. A study on 2-amino-2',5-dichlorobenzophenone (B23164) reported a large ring twist of 83.72°. iucr.org

| Parameter | Expected Characteristic | Influencing Factors |

| Conformation | Non-planar | Steric hindrance between rings and substituents |

| Phenyl Dihedral Angle | Expected to be large, likely >60° | Steric bulk of the 2'-iodo substituent |

| Crystal Packing | Governed by steric hindrance and weak intermolecular forces (e.g., C-H···O interactions) | Molecular shape, substituent positions |

Theoretical and Computational Investigations of 3 Acetoxy 2 Iodobenzophenone

Quantum Chemical Calculation Methodologiesrsc.org

The accuracy of theoretical predictions is fundamentally dependent on the chosen computational methods. For a molecule like 3-Acetoxy-2'-iodobenzophenone, which contains a heavy element (iodine) and functional groups with lone pairs, the selection of appropriate theoretical frameworks is critical. Density Functional Theory (DFT) is a common method for such investigations, offering a balance between computational cost and accuracy. researchgate.netresearchgate.net

The choice of an exchange-correlation functional and a basis set is a crucial step in performing reliable DFT calculations. nih.gov For compounds containing heavy atoms like iodine, standard basis sets may be insufficient. It is often necessary to use basis sets that include effective core potentials (ECPs) to account for relativistic effects. rsc.orgmdpi.com The LANL2DZ basis set, for instance, is frequently used for iodine atoms, while the rest of the atoms (C, H, O) can be described by more conventional basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p). rsc.orgmdpi.com A systematic study comparing a full-electron basis set (dgdzvp) with a pseudopotential for iodine found that the full-electron basis generally provides better agreement for bond lengths and reaction enthalpies. researchgate.net

The choice of the functional is also paramount. Hybrid functionals, such as B3LYP, are widely used and have shown success in studies of substituted benzophenones and iodine-containing species. rsc.orgresearchgate.netnih.gov For more specific applications, other functionals may be more suitable. For example, the M06-2X functional is often employed for studies involving non-covalent interactions and hypervalent iodine compounds. rsc.orgmdpi.com The selection process involves a trade-off between accuracy and computational expense, and the optimal choice depends on the specific properties being investigated. nih.gov

Table 1: Recommended Functionals and Basis Sets for Calculations on this compound This table is representative and compiled based on methodologies used for similar compounds.

| Component | Recommended Functionals | Recommended Basis Sets | Rationale |

|---|---|---|---|

| Iodine Atom | B3LYP, M06-2X, PBE0 | LANL2DZdp, SDD, DGDZVP | Accounts for relativistic effects of the heavy iodine atom using effective core potentials (ECPs). researchgate.netrsc.orgmdpi.com |

| C, H, O Atoms | B3LYP, M06-2X, PBE0 | 6-311++G(d,p), aug-cc-pVDZ | Provides a flexible description of electron distribution, including diffuse and polarization functions. rsc.orgnih.gov |

Electronic Structure Analysis

Analysis of the electronic structure reveals fundamental information about the molecule's stability, reactivity, and intermolecular interaction sites. Techniques such as Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping are standard tools for this purpose.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital most likely to accept electrons, reflecting its electrophilicity. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, such as the phenyl ring bearing the acetoxy group and the oxygen atoms. The LUMO is likely to be centered on the electron-deficient benzophenone (B1666685) core, particularly the carbonyl group and the phenyl ring with the electron-withdrawing iodine atom. researchgate.net The specific energies and localizations would be determined by DFT calculations. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data This table presents hypothetical data for this compound to illustrate the application of FMO theory.

| Orbital | Energy (eV) | Implied Reactivity |

|---|---|---|

| HOMO | -6.5 | Nucleophilic character, site of electron donation. youtube.com |

| LUMO | -1.8 | Electrophilic character, site of electron acceptance. youtube.comresearchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates moderate chemical stability and reactivity. researchgate.net |

Electrostatic potential (ESP) maps provide a three-dimensional visualization of the charge distribution on the molecule's surface. walisongo.ac.idlibretexts.orgavogadro.cc These maps are invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. libretexts.org In an ESP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. walisongo.ac.id

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl and acetoxy groups, highlighting their nucleophilic character. The hydrogen atoms of the phenyl rings would exhibit positive potential. The iodine atom, despite being a halogen, can exhibit a region of positive potential known as a "sigma-hole," which is important for understanding halogen bonding. walisongo.ac.id The carbon atom of the carbonyl group would also be expected to have a significant positive potential, marking it as a primary electrophilic site.

Photophysical Property Predictions and Excited State Dynamics

Computational methods are essential for predicting the photophysical properties of molecules, such as their behavior upon absorbing light. For benzophenone derivatives, understanding the dynamics of singlet and triplet excited states is particularly important due to their widespread use as photosensitizers.

Upon absorption of light, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo a process called intersystem crossing (ISC) to a lower-energy triplet state (T₁). researchgate.net The efficiency of this ISC process is a key characteristic of photosensitizers like benzophenone.

Computational modeling, particularly using Time-Dependent DFT (TD-DFT), allows for the calculation of the energies of these excited states. nih.govrsc.org The energy gap between the S₁ and T₁ states (ΔE_ST) is a critical factor governing the rate of ISC. A small ΔE_ST generally facilitates more efficient ISC. researchgate.net

The presence of the heavy iodine atom in this compound is expected to significantly enhance the rate of intersystem crossing. This is due to the "heavy-atom effect," where the large spin-orbit coupling (SOC) of iodine promotes the spin-forbidden transition between the singlet and triplet states. nih.govresearchgate.net Quantum chemical calculations can quantify the magnitude of this SOC, providing a direct measure of the efficiency of this process. researchgate.net Computational studies on similar iodinated molecules have confirmed that iodine substitution is a key strategy for inducing high intersystem crossing rates. nih.gov

Table 3: Predicted Excited State Properties for this compound This table presents hypothetical data based on computational studies of related benzophenone and iodinated compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| S₁ Energy | 3.2 eV | Energy of the lowest singlet excited state. |

| T₁ Energy | 3.0 eV | Energy of the lowest triplet excited state. |

| ΔE_ST (S₁-T₁ Gap) | 0.2 eV | A small gap facilitates efficient intersystem crossing (ISC). researchgate.net |

| Spin-Orbit Coupling (SOC) | High | The heavy iodine atom is predicted to cause strong SOC, significantly increasing the ISC rate. nih.govresearchgate.net |

Nonadiabatic Dynamics Simulations and Conical Intersections in Substituted Benzophenones

The photochemistry of aromatic ketones like benzophenone is largely governed by nonadiabatic processes, which involve transitions between different electronic potential energy surfaces. wikipedia.org Nonadiabatic dynamics simulations are crucial computational tools for modeling these events, as the Born-Oppenheimer approximation, which assumes the separation of electronic and nuclear motion, breaks down. wikipedia.org A key feature of these potential energy surfaces is the conical intersection (CoIn), a point or seam of degeneracy where two electronic states have the same energy. wikipedia.orgiupac.org These regions act as efficient "molecular funnels," promoting rapid, non-radiative decay from an excited electronic state back to the ground state or a lower-lying excited state. wikipedia.orgaip.org

For benzophenone and its derivatives, upon excitation to a higher singlet state (e.g., S2), the molecule undergoes ultrafast internal conversion (IC) to the first excited singlet state (S1). nih.gov This relaxation is often mediated by a conical intersection between the S2 and S1 states. aip.orgnih.gov Mixed quantum-classical dynamics simulations on benzophenone have shown that this nonadiabatic relaxation can occur on a femtosecond timescale (within 500 fs), leading to a rapid population of the S1 state. aip.orgnih.gov The existence of a third singlet state (S3) nearly degenerate with the S2 state in the Franck-Condon region can further complicate these initial dynamics. nih.gov

Intersystem Crossing (ISC) and Internal Conversion (IC) Pathways

Following initial excitation and any rapid internal conversion (IC) from higher singlet states, the photophysical fate of substituted benzophenones is dominated by the competition between fluorescence, further IC to the ground state, and intersystem crossing (ISC) to the triplet manifold. For benzophenone itself, ISC from the first excited singlet state (S1) to the triplet manifold is remarkably efficient, with a quantum yield approaching 100%. edinst.com This high efficiency is a hallmark of its photochemistry.

The primary ISC pathway in benzophenone involves the transition from the S1 state, which has nπ* character, to a nearby triplet state. nih.gov According to El-Sayed's rules, ISC is more favorable between states of different orbital character (e.g., nπ* ↔ ππ). Theoretical and experimental studies suggest that the process is not a simple S1(nπ) → T1(nπ) transition, which is formally forbidden, but is often mediated by a higher-lying triplet state of ππ character, such as T2(ππ). nih.govacs.org The mechanism is often described as a two-step process: S1(nπ) → T2(ππ) followed by rapid internal conversion within the triplet manifold T2(ππ) → T1(nπ*). nih.govacs.org The timescale for this ISC process in benzophenone is ultrafast, occurring in the picosecond or even sub-picosecond range. nih.govacs.org

For this compound, the ISC rate is anticipated to be significantly enhanced compared to the parent benzophenone. This is due to the "heavy-atom effect" of the iodine substituent. The large spin-orbit coupling introduced by iodine provides a strong mechanism for mixing singlet and triplet states, thereby greatly increasing the probability of spin-forbidden ISC transitions. nih.gov This effect is well-documented for other aryl halides. nih.gov The acetoxy group, through its electronic influence, may slightly alter the relative energies of the S1(nπ), T1(nπ), and T2(ππ*) states, but the dominant factor governing the ISC rate in this molecule is expected to be the iodine atom.

| Molecule | Solvent/Environment | ISC Time Constant (τ) | Pathway |

|---|---|---|---|

| Benzophenone | CH₃OH | 1.7 ± 0.2 ps | S₁(nπ) → T₂(ππ) → T₁(nπ) nih.gov |

| Benzophenone | Non-H-bonding | <200 fs | S₁(nπ) → T₂(ππ) → T₁(nπ) nih.gov |

| Benzophenone | Acetonitrile | ~6.5 ps (S₁ → IS) | Two-step model involving an intermediate state (IS) acs.org |

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, moving beyond static pictures of reactants and products to map the entire reaction pathway. A cornerstone of this approach is the location of the transition state (TS), which is the highest energy point along the minimum energy path—a first-order saddle point on the potential energy surface. Various algorithms exist to search for and optimize the geometry of a transition state for a proposed reaction step.

Once a transition state has been successfully located and verified (typically by confirming it has exactly one imaginary vibrational frequency corresponding to the reaction coordinate), an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.com The IRC calculation maps the minimum energy path downhill from the transition state, tracing the trajectory of the atoms in mass-weighted coordinates. scm.com Running the IRC calculation in the forward direction leads from the TS to the reaction products, while running it in the reverse direction leads back to the reactants. scm.com This procedure confirms that the located TS indeed connects the desired reactants and products and provides a detailed view of the geometric changes that occur as the reaction progresses. For a molecule like this compound, this method could be used to investigate mechanisms such as intramolecular hydrogen abstraction or the initial steps of a photocyclization reaction.

Energy Barriers and Reaction Kinetics Prediction

The elucidation of a reaction mechanism is intrinsically linked to understanding its kinetics. Computational chemistry allows for the quantitative prediction of reaction rates by calculating the activation energy barrier (ΔE‡). This barrier is determined by the energy difference between the transition state and the reactants.

ΔE‡ = ETS - EReactants

Density Functional Theory (DFT) is a commonly employed method for calculating these energies with a good balance of accuracy and computational cost. Once the energy barrier is known, reaction rate constants (k) can be estimated using theories such as Transition State Theory (TST). The Arrhenius equation provides a fundamental link between the activation energy and the rate constant:

k = A * exp(-ΔE‡ / RT)